molecular formula C15H21Br2N5Na3O12P3 B605577 trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate CAS No. 1021868-83-6

trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

Cat. No.: B605577
CAS No.: 1021868-83-6
M. Wt: 785.05 g/mol
InChI Key: KJYSFRKUFDOOSQ-TZRPAKANSA-K
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Description

ARL67156 (trisodium) is a small molecular inhibitor that targets ecto-ATPase, CD39, and CD73. It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1. This compound is used in scientific research for its ability to inhibit the degradation of adenosine diphosphate (ADP) and adenosine triphosphate (ATP), making it valuable in studies related to calcific aortic valve disease, asthma, and other conditions .

Future Directions

ARL67156 Trisodium Salt has been used in various research studies. For example, it has been used to prevent ATP degradation during cerebrospinal fluid extraction, as an ATPase inhibitor in ATP quantification assay for preventing ATP degradation in cytoplasm and mitochondrion, and as an ecto-ATPase inhibitor to treat cancer cells for ATP release assay . It has potential for more effective cancer therapy .

Biochemical Analysis

Biochemical Properties

ARL67156 Trisodium Salt interacts with several enzymes and proteins. It targets ecto-ATPase, CD39, and CD73 . It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . These interactions play a crucial role in biochemical reactions involving ARL67156 Trisodium Salt .

Cellular Effects

ARL67156 Trisodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it enhances the neurogenic contract response to nerve stimulation .

Molecular Mechanism

At the molecular level, ARL67156 Trisodium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a weak antagonist for the purinoceptors P2X and P2T and as an agonist for P2u .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ARL67156 Trisodium Salt change over time. It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ARL67156 Trisodium Salt vary with different dosages in animal models . For example, it prevented the development of aortic stenosis in a Warfarin-induced mineralization rat model when administered at a dosage of 1.1 μg/kg/day .

Metabolic Pathways

ARL67156 Trisodium Salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

ARL67156 Trisodium Salt is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of ARL67156 Trisodium Salt and its effects on activity or function are areas of active research . Current studies suggest that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARL67156 (trisodium) involves the preparation of a nucleotide/ATP analog. The compound is synthesized by incorporating a β, γ-dibromomethylene bridge, which provides metabolic stability in biological studies . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for ARL67156 (trisodium) are not widely documented. it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency. The compound is available in various forms, including trisodium salt hydrate .

Chemical Reactions Analysis

Types of Reactions

ARL67156 (trisodium) primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1 . It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

The compound is used in aqueous solutions, with water being a common solvent. It is soluble in water at concentrations greater than 20 mg/mL but insoluble in dimethyl sulfoxide (DMSO) .

Major Products Formed

As an inhibitor, ARL67156 (trisodium) does not form major products through chemical reactions. Instead, it prevents the degradation of ADP and ATP, maintaining their levels in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARL67156 (trisodium) is unique due to its selective inhibition of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1. Its β, γ-dibromomethylene bridge provides metabolic stability, making it particularly valuable in long-term biological studies .

Properties

{ "Design of the Synthesis Pathway": "ARL67156TrisodiumSalt can be synthesized by a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-4-nitrophenol", "sodium hydroxide", "trisodium phosphate", "sodium borohydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-chloro-4-nitrophenol is reacted with sodium hydroxide to form the corresponding phenoxide salt.", "Step 2: The phenoxide salt is then reacted with trisodium phosphate to form the corresponding triphenylphosphonium salt.", "Step 3: The triphenylphosphonium salt is reduced using sodium borohydride to form the corresponding triphenylphosphine.", "Step 4: The triphenylphosphine is reacted with 2-chloro-4-nitrophenyl chloroformate to form the corresponding triphenylphosphonium salt.", "Step 5: The triphenylphosphonium salt is then reacted with sodium bicarbonate to form the corresponding triphenylphosphine oxide.", "Step 6: The triphenylphosphine oxide is reacted with sodium chloride to form ARL67156.", "Step 7: ARL67156 is then converted to its trisodium salt form by reacting with sodium hydroxide in water." ] }

CAS No.

1021868-83-6

Molecular Formula

C15H21Br2N5Na3O12P3

Molecular Weight

785.05 g/mol

IUPAC Name

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1

InChI Key

KJYSFRKUFDOOSQ-TZRPAKANSA-K

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARL 67156;  ARL-67156;  ARL67156

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 2
Reactant of Route 2
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 3
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 4
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 6
Reactant of Route 6
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

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